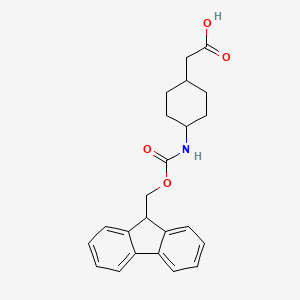

Fmoc-cis-4-aminocyclohexane acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

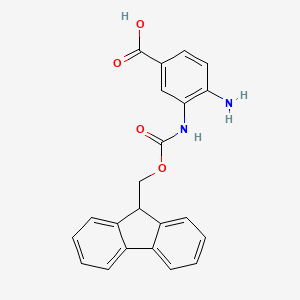

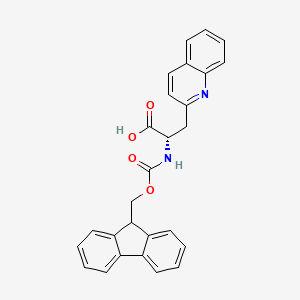

Fmoc-cis-4-aminocyclohexane acetic acid, also known as cis-4-(Fmoc-amino)cyclohexaneacetic acid, is a compound used in peptide synthesis1. It has an empirical formula of C23H25NO4 and a molecular weight of 379.451.

Synthesis Analysis

The specific synthesis process for Fmoc-cis-4-aminocyclohexane acetic acid is not readily available in the search results. However, it is known to be used in Fmoc solid-phase peptide synthesis1.Molecular Structure Analysis

Fmoc-cis-4-aminocyclohexane acetic acid contains a total of 56 bonds, including 31 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds. It also includes 1 five-membered ring and 3 six-membered rings2.Chemical Reactions Analysis

The specific chemical reactions involving Fmoc-cis-4-aminocyclohexane acetic acid are not readily available in the search results. However, it is known to be suitable for Fmoc solid-phase peptide synthesis1.Physical And Chemical Properties Analysis

Fmoc-cis-4-aminocyclohexane acetic acid is a powder with an assay of ≥98.0% (HPLC). It has a storage temperature of 2-8°C1. The predicted boiling point is 609.5±24.0 °C and the predicted density is 1.27±0.1 g/cm33.Scientific Research Applications

-

Peptide Synthesis

- Summary of Application : Fmoc-cis-4-aminocyclohexane acetic acid is used in peptide synthesis . Peptides are short chains of amino acids that can function as hormones, neurotransmitters, or cell signaling molecules. In the lab, they can be synthesized for use in research and drug development.

- Methods of Application : The compound is used in a reaction type known as Fmoc solid-phase peptide synthesis . This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to insoluble beads. The Fmoc group is a protective group used in the synthesis process, which can be removed under specific conditions to allow the addition of the next amino acid.

-

Chromatography and Mass Spectrometry

Safety And Hazards

Fmoc-cis-4-aminocyclohexane acetic acid is classified as a non-combustible solid. It is recommended to keep away from open flames, hot surfaces, and sources of ignition. Precautionary measures against static discharge are advised. Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended4.

Future Directions

The specific future directions for Fmoc-cis-4-aminocyclohexane acetic acid are not readily available in the search results. However, given its use in peptide synthesis, it may continue to be a valuable tool in the development of new peptides and proteins1.

properties

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZYEKKFVGYBHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-cis-4-aminocyclohexane acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.